Technical Deep Dive: 4-Fluoropiperidine-4-carboxylic Acid in Medicinal Chemistry
Technical Deep Dive: 4-Fluoropiperidine-4-carboxylic Acid in Medicinal Chemistry
Executive Summary
4-Fluoropiperidine-4-carboxylic acid (4-F-P4C) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally biased, metabolically stable bioisostere of isonipecotic acid (piperidine-4-carboxylic acid). By introducing a fluorine atom geminal to the carboxylic acid at the C4 position, researchers can modulate pKa, lipophilicity, and metabolic susceptibility without significantly altering steric bulk.
This guide provides a comprehensive technical analysis of the physicochemical properties, synthetic methodologies, and structural dynamics of 4-F-P4C, designed for application scientists and drug discovery chemists.
Part 1: Physicochemical Profile[1][2]
The introduction of the fluorine atom at the C4 position creates a quaternary center that fundamentally alters the electronic and steric landscape of the piperidine ring.
Comparative Properties Table
The following table contrasts 4-F-P4C with its non-fluorinated parent, Isonipecotic Acid, to highlight the "Fluorine Effect."
| Property | 4-Fluoropiperidine-4-carboxylic Acid | Isonipecotic Acid (Parent) | Impact of Fluorination |
| CAS Number | 1187087-08-6 (Free Acid) | 498-94-2 | — |
| Formula | C₆H₁₀FNO₂ | C₆H₁₁NO₂ | +18 Da (approx) |
| MW | 147.15 g/mol | 129.16 g/mol | Negligible steric penalty |
| pKa₁ (COOH) | ~2.4 - 2.8 (Predicted) | 3.73 | Increased Acidity (Inductive effect of α-F) |
| pKa₂ (NH) | ~9.0 - 9.4 (Predicted) | 10.72 | Decreased Basicity (Through-bond induction) |
| LogP | -2.75 (Predicted) | -2.46 | Modulates polarity/solvation |
| C4 Geometry | Quaternary (Achiral if symmetrical) | Tertiary | Conformational Lock |
Ionization and Zwitterionic Character
Like isonipecotic acid, 4-F-P4C exists primarily as a zwitterion in neutral aqueous solution. However, the strong electron-withdrawing nature of the fluorine atom (
-
Acidic Shift: The
-fluorine stabilizes the carboxylate anion, significantly lowering the pKa₁ compared to the parent compound. This makes the carboxylate harder to protonate at physiological pH. -
Basic Shift: The inductive effect propagates through the ring (
-bonds), reducing the electron density on the piperidine nitrogen, thereby lowering the pKa₂. This can be advantageous for improving oral bioavailability by reducing the fraction of cationic species in the high-pH environment of the intestine.
Conformational Analysis: The "Fluorine Lock"
The conformational preference of 4-F-P4C is governed by the competition between steric bulk (A-values) and stereoelectronic effects (dipole interactions).
-
Steric Dominance: The carboxylate group (COO⁻) is significantly larger than the fluorine atom. To minimize 1,3-diaxial interactions with the C2/C6 protons, the bulky carboxylate group strongly prefers the equatorial position.
-
Result: This forces the fluorine atom into the axial position.[1]
-
Dipole Effects: In the axial orientation, the C-F bond vector is anti-parallel to the nitrogen lone pair (if unprotonated), which can be stabilized by the gauche effect, though steric factors are the primary driver here.
Figure 1: Conformational preference driven by steric differentiation between the geminal substituents.
Part 2: Synthetic Methodologies
Direct fluorination of isonipecotic acid is chemically difficult due to the lack of selectivity. The industry-standard approach utilizes a de novo construction of the quaternary center starting from 4-piperidone.
The Cyanohydrin-Fluorination Route
This protocol ensures the correct installation of the gem-fluoro-carboxyl motif.
Step 1: Protection Protect the secondary amine to prevent side reactions.
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O).
-
Product: N-Boc-4-piperidone.
Step 2: Cyanohydrin Formation Formation of the quaternary center.
-
Reagents: TMSCN (Trimethylsilyl cyanide), catalytic ZnI₂ or KCN/NaHSO₃.
-
Mechanism:[2] Nucleophilic attack of cyanide on the ketone carbonyl.
Step 3: Deoxyfluorination Substitution of the hydroxyl group with fluorine.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Critical Note: This step proceeds via an S_N1-like or S_N2 mechanism depending on conditions. Control of temperature is vital to prevent elimination to the alkene (4-fluoro-alkene impurity).
Step 4: Hydrolysis Conversion of the nitrile to the carboxylic acid.
-
Reagents: Conc. HCl or H₂SO₄ (Acidic hydrolysis).
-
Outcome: Converts -CN to -COOH and simultaneously removes the Boc protecting group (if acid labile).
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway highlighting the critical fluorination junction.
Part 3: Applications in Drug Design
Metabolic Blocking
The C4 position of piperidine is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes.
-
Mechanism: P450s typically abstract a hydrogen atom from the C4 position.
-
Solution: Replacing the C4-H with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position metabolically inert.
-
Benefit: Increases half-life (
) and reduces clearance ( ) of the drug candidate.
Bioisosterism & Selectivity
4-F-P4C serves as a bioisostere for:
-
Isonipecotic Acid: Modulates basicity/acidity.
-
Proline: In peptide mimetics, the constrained ring + electronegative substituent can mimic specific turn conformations.
Case Study Relevance: In the development of Dopamine D4 receptor antagonists, fluorinated piperidine scaffolds have been shown to maintain receptor affinity while significantly lowering lipophilicity (LogD), reducing off-target hERG binding risks often associated with highly lipophilic basic amines.
Part 4: Handling and Safety Standards
While 4-F-P4C is generally stable, the synthesis intermediates (specifically DAST and cyanohydrins) require rigorous safety protocols.
-
Hazard Classification (GHS):
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Analytical Verification:
-
19F NMR: Essential for confirming the presence of the C-F bond (typically a multiplet around -150 to -170 ppm depending on solvent/pH).
-
1H NMR: Verify the absence of the methine proton at C4 (present in isonipecotic acid) and the integrity of the C2/C6 methylene signals.
-
References
-
ChemicalBook. (2025).[4][5] 1-Boc-4-fluoro-4-piperidinecarboxylic acid Properties and CAS Data.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2758352 (4,4-Difluoropiperidine - Structural Analog Context).
-
Champagne, P. A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[6][7]
-
Organic Chemistry Portal. (2025). Synthesis of 4-Piperidones (Precursor Synthesis).
-
Sigma-Aldrich. (2025). N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. d-nb.info [d-nb.info]
